Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.: 636581-81-2
VCID: VC2850770
InChI: InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1
SMILES: COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Molecular Formula: C20H20Cl4O5
Molecular Weight: 482.2 g/mol

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

CAS No.: 636581-81-2

Cat. No.: VC2850770

Molecular Formula: C20H20Cl4O5

Molecular Weight: 482.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside - 636581-81-2

Specification

CAS No. 636581-81-2
Molecular Formula C20H20Cl4O5
Molecular Weight 482.2 g/mol
IUPAC Name (3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Standard InChI InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1
Standard InChI Key BISWEUXISBNCCJ-SDWZKWEYSA-N
Isomeric SMILES COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
SMILES COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Canonical SMILES COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O

Introduction

Chemical Structure and Properties

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is characterized by its ribofuranose sugar core with 2,4-dichlorobenzyl protecting groups at the 3 and 5 positions, while featuring a methoxy group at position 1 and a free hydroxyl group at position 2. This structural arrangement creates a versatile platform for further synthetic transformations, particularly at the 2-position.

The compound has well-defined chemical and physical properties that make it suitable for precise synthetic applications:

PropertyValue
Molecular FormulaC₂₀H₂₀Cl₄O₅
Molecular Weight482.2 g/mol
CAS Number636581-81-2
IUPAC Name(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
InChI KeyBISWEUXISBNCCJ-SDWZKWEYSA-N
Structural ClassProtected ribofuranoside

This compound belongs to a broader class of methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides that have been extensively utilized as synthons in constructing 2'-C-branched ribonucleosides . The presence of the dichlorobenzyl protecting groups provides selective protection of specific hydroxyl groups while maintaining reactivity at the 2-position.

Synthesis Methodology

The synthesis of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside follows established carbohydrate chemistry protection strategies. The primary synthetic route begins with methyl D-ribofuranoside as the starting material, followed by selective protection of the 3 and 5 hydroxyl groups using 2,4-dichlorobenzyl moieties.

Recent synthetic approaches have achieved impressive efficiency, with reported yields of 72-82% for the preparation of methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides, including those with 2,4-dichlorobenzyl protecting groups . This high-yield synthesis represents a significant improvement over earlier methods and enhances the accessibility of this important intermediate.

The general synthetic pathway involves:

  • Initial formation of methyl D-ribofuranoside through methylation of D-ribose

  • Selective protection of the 3,5-hydroxyl groups using 2,4-dichlorobenzyl chloride under basic conditions

  • Purification and isolation of the target compound

This protection strategy is crucial as it leaves the 2-hydroxyl group available for subsequent modifications, which is essential for the compound's utility in nucleoside synthesis.

Analytical Characterization

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has been thoroughly characterized using modern analytical techniques to confirm its structure and purity. The primary analytical methods include:

Other Analytical Methods

Additional characterization methods likely include:

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for absolute configuration determination (when applicable)

Applications in Nucleoside Synthesis

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside serves as a critical intermediate in the synthesis of modified nucleosides, particularly those with 2'-C-substitutions. These modifications are significant in medicinal chemistry as they can enhance nucleoside stability, alter binding properties, or improve pharmacokinetic profiles.

Synthesis of 2'-Modified Nucleosides

The compound's primary application lies in its ability to serve as a precursor for 2'-modified nucleosides. The free 2-hydroxyl group provides a reactive site for introducing various functional groups. This strategic modification has proven valuable in developing nucleoside analogues with potential therapeutic applications.

Development of Antiviral Agents

Modified nucleosides derived from this intermediate have shown promise as antiviral agents. The 2'-modifications can interfere with viral replication machinery, offering potential therapeutic approaches against various viral infections.

Oxidation Reactions

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside undergoes various oxidation reactions, particularly using reagents such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and mCPBA (meta-chloroperoxybenzoic acid). These transformations generate a range of oxidation products that further expand the synthetic utility of this compound.

Structure-Activity Relationships

The structural features of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside significantly influence its reactivity and applications in synthetic chemistry. The 2,4-dichlorobenzyl protecting groups offer several advantages:

  • Enhanced stability compared to other protecting groups

  • Selective deprotection capabilities

  • Steric influence that can direct subsequent reactions

These properties make the compound particularly valuable in the controlled synthesis of complex nucleoside derivatives with specific stereochemical requirements.

Related Derivatives and Comparative Analysis

Several structural analogues of methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside have been synthesized and studied. These derivatives provide insights into structure-activity relationships and expand the synthetic toolbox for nucleoside chemistry.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Feature
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranosideC₂₀H₂₀Cl₄O₅482.2636581-81-2Hydroxyl group at 2-position
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-C-methyl-α-D-ribofuranosideC₂₁H₂₂Cl₄O₅496.21443642-31-7Methyl group at 2-C position
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-a-D-ribofuranosideC₂₀H₁₈Cl₄O₅480.18443642-30-6Keto group at 2-position

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-C-methyl-α-D-ribofuranoside

This derivative introduces a methyl group at the 2-C position, creating a quaternary carbon center that alters the conformational properties of the ribose ring . This structural modification is particularly relevant for the development of 2'-C-methyl nucleosides, which have shown promise as antiviral agents.

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-a-D-ribofuranoside

The 2-keto derivative represents another important variant, featuring a carbonyl group at the 2-position . This modification significantly alters the reactivity profile of the molecule and enables a different set of synthetic transformations, including nucleophilic additions to the carbonyl group.

Research Applications and Developments

Research involving methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has focused primarily on its utility as a synthetic intermediate. The compound has been employed in the development of modified nucleosides with potential therapeutic applications.

Oligonucleotide Synthesis

Studies exploring related compounds have investigated their incorporation into oligonucleotides to study hybridization properties. For instance, related 2'-modified ribonucleosides have been incorporated into RNA chains to examine their effects on duplex stability and binding properties . These studies provide valuable insights into the potential applications of compounds derived from methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside.

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